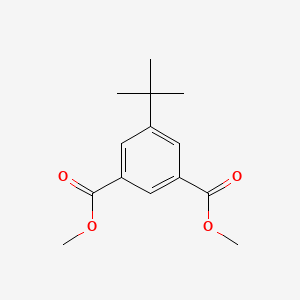
3,6-Dibromo-9-ethylcarbazole
Übersicht
Beschreibung
3,6-Dibromo-9-ethylcarbazole (DBEC) is a synthetic aromatic compound with a wide range of applications in the scientific research field. It is a compound of bromine and ethylcarbazole, and it is a derivative of carbazole. DBEC is used as a reagent, a reagent intermediate, and a chromogenic reagent for various applications in the scientific research field. It is also used as a fluorescent marker for the detection of various biomolecules.
Wissenschaftliche Forschungsanwendungen
Organic Electronics
The global demand for energy and the limited supply of fossil fuels have increased the need for renewable, low-cost energy sources . Organic electronics, including devices that use “3,6-Dibromo-9-ethylcarbazole”, have shown great promise for applications in lighting, power, and circuitry . The performance of these organic devices is rapidly improving and already surpassing that of amorphous silicon-based counterparts .
Opto-Electronic Applications
“3,6-Dibromo-9-ethylcarbazole” is used in the synthesis of polymers for opto-electronic applications . These polymers are desirable due to their allowance for the fabrication of flexible, lightweight, and potentially inexpensive devices .
Organic Light-Emitting Diodes (OLEDs)
Polymers containing “3,6-Dibromo-9-ethylcarbazole” are widely studied for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties make them ideal for use in organic light-emitting diodes (OLEDs) .
Organic Thin Film Transistors
The high charge carrier mobility of “3,6-Dibromo-9-ethylcarbazole” makes it a suitable material for organic thin film transistors .
Organic Photovoltaics (OPVs)
“3,6-Dibromo-9-ethylcarbazole” is used in the development of organic photovoltaics (OPVs) . The HOMO and LUMO levels of organic conducting polymers can be tuned by introducing various substituents to the core or pendant chain of the polymer .
Donor-Acceptor Architectures
The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances . “3,6-Dibromo-9-ethylcarbazole” is used in these architectures due to its high electron-donating property .
Eigenschaften
IUPAC Name |
3,6-dibromo-9-ethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBJRMVGNVDUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348189 | |
| Record name | 3,6-Dibromo-9-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-ethylcarbazole | |
CAS RN |
33255-13-9 | |
| Record name | 3,6-Dibromo-9-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DIBROMO-9-ETHYLCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,6-dibromo-9-ethylcarbazole in the synthesis of 9-ethyl-3,6-dimethylcarbazole (DMECZ)?
A1: 3,6-Dibromo-9-ethylcarbazole serves as a key intermediate in the synthesis of 9-ethyl-3,6-dimethylcarbazole (DMECZ) []. While the provided abstract doesn't detail the specific reaction, it suggests an alkylation process where the bromine atoms in 3,6-dibromo-9-ethylcarbazole are replaced by methyl groups to yield DMECZ.
Q2: Is there any structural information available for 3,6-dibromo-9-ethylcarbazole or its derivatives?
A2: While the provided abstract on 3,6-dibromo-9-ethylcarbazole doesn't contain structural data, the second paper describes the crystal structures of two halogen derivatives of 9-ethylcarbazole []. Although it doesn't explicitly mention 3,6-dibromo-9-ethylcarbazole, this information could be useful for understanding potential structural features and comparing them to other similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















